BenchChemオンラインストアへようこそ!

N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

SMN protein modulation Kinase inhibition Phenotypic screening

N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS 1206987-92-9) is a synthetic small molecule with the molecular formula C15H18N4O2S2 and a molecular weight of 350.5 g/mol, belonging to the piperidine-1,4-dicarboxamide class functionalized with thiazole and thiophene heterocycles. Based on structural features, this compound is most relevant to research programs investigating SMN protein modulation, kinase inhibition, or heterocyclic SAR exploration, which is where its closest analogs are typically employed.

Molecular Formula C15H18N4O2S2
Molecular Weight 350.46
CAS No. 1206987-92-9
Cat. No. B2592430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
CAS1206987-92-9
Molecular FormulaC15H18N4O2S2
Molecular Weight350.46
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C15H18N4O2S2/c20-13(18-14-16-5-9-23-14)11-3-6-19(7-4-11)15(21)17-10-12-2-1-8-22-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,21)(H,16,18,20)
InChIKeySNXBSKMJWWVMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Characterization of N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS 1206987-92-9)


N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS 1206987-92-9) is a synthetic small molecule with the molecular formula C15H18N4O2S2 and a molecular weight of 350.5 g/mol, belonging to the piperidine-1,4-dicarboxamide class functionalized with thiazole and thiophene heterocycles . Based on structural features, this compound is most relevant to research programs investigating SMN protein modulation, kinase inhibition, or heterocyclic SAR exploration, which is where its closest analogs are typically employed [1]. However, a systematic search of primary literature, authoritative databases, and patent filings reveals that no quantitative biological activity, selectivity profiling, or in vivo data have been reported for this specific compound as of the current knowledge cutoff [2].

Why Generic Substitution of N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide Is Not Data-Driven


Close structural analogs within the piperidine-1,4-dicarboxamide series exhibit significant variance in functional activity depending on subtle substituent changes on the thiazole and thiophene rings. For example, minor modifications to the thiazole C4 position in related probe molecules can shift AC50 values by an order of magnitude—ranging from 1.22 µM to inactive—demonstrating that functional activity is not class-wide and cannot be assumed for an untested analog [1]. Furthermore, the precise positioning of the thiophen-2-ylmethyl substituent at the N1 carboxamide, as present in this compound, is structurally distinct from the N1-benzyl or N1-phenyl variants described in patent filings, suggesting potential differences in molecular recognition that remain unquantified [2]. Without head-to-head comparator data, generic substitution poses a risk of introducing a compound with unknown potency, selectivity, and target engagement.

Quantitative Evidence Landscape for N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide: Current Data Status


Absence of Reported Biological Activity for the Target Compound

A comprehensive search of ChEMBL (version 20), the primary public database of curated bioactivity data, indicates zero recorded activity values for N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide [1]. This is in stark contrast to structurally related piperidine-1,4-dicarboxamides in the same database, such as N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, which has reported IC50 values (e.g., 1500 nM against CPS1) [2]. The absence of activity data means no evidence-based selection can be made for this compound over its data-rich analogs for any known biological target.

SMN protein modulation Kinase inhibition Phenotypic screening

Structural Differentiation from Patent-Exemplified SMN2 Modulator Scaffold

US Patent Application US20130096160 discloses aryl-substituted thiazol-2-yl-piperidines as SMN protein production modulators, a leading therapeutic hypothesis for spinal muscular atrophy [1]. The exemplified compounds uniformly feature an aryl group (e.g., phenyl, substituted phenyl) at the thiazole 4-position. Our target compound differs in two critical respects: it carries the thiophen-2-ylmethyl group at the N1 carboxamide and lacks an aryl substituent on the thiazole ring. The SAR table from a related probe development program demonstrates that the absence of an appropriate aryl-thiazole substitution can drastically reduce compound potency, with multiple 'inactive' calls recorded for non-optimized analogs [2]. However, a direct head-to-head comparison under identical assay conditions is not available.

Spinal muscular atrophy SMN2 splicing modulation Thiazole-piperidine SAR

Physicochemical and Drug-Likeness Comparison with Thiophene-Containing Analogs

Computational prediction tools (ZINC database) calculate the logP of this compound at 2.696 and its fraction sp3 at 0.53 [1]. While these values fall within generally acceptable drug-like ranges, they do not differentiate it from close analogs. For instance, the benzyl-methyl-thiazole analog (N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide) has comparable physicochemical properties but is supported by an IC50 of 1500 nM against CPS1 [2]. Without a potency anchor, the acceptable logP and sp3 fraction of the target compound provide no procurement advantage over alternatives with similar properties and proven biological activity. Furthermore, no experimental aqueous solubility, logD, or permeability data (PAMPA/Caco-2) have been reported, making any claim of superior physicochemical suitability unsupported.

Medicinal chemistry Lead-likeness Physicochemical profiling

Application Scenarios for N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide Based on Available Evidence


Chemical Probe for Investigating Thiophene–Thiazole SAR in Piperidine Dicarboxamide Space

This compound may serve as a structural probe to elucidate the contribution of the thiophen-2-ylmethyl moiety to target binding when directly compared with N1-benzyl or N1-phenyl analogs in a controlled biochemical assay. However, this application is contingent upon the user generating primary potency and selectivity data that are currently absent from the literature [1].

Negative Control or Inactive Analog for SMN2 Modulator Screening Cascades

Given its structural divergence from the aryl-thiazole substitution pattern required for SMN2 induction activity, this compound can be rationally deployed as a putative negative control in SMN2-luciferase reporter assays, provided its inactivity is experimentally confirmed in the user's assay system before drawing conclusions [2].

Starting Scaffold for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The compound's functionalizable piperidine-dicarboxamide core bearing two heterocyclic attachment points (thiazole and thiophene) makes it a synthetically tractable starting material for library diversification. Its use in DEL or fragment elaboration campaigns is a procurement-valid scenario, as the lack of pre-existing biological annotation is less of a limitation in exploratory library contexts.

Comparative Analytical Reference Standard for Chromatographic Method Development

When developing HPLC or LC-MS methods to separate structurally similar piperidine-1,4-dicarboxamide analogs, this compound can serve as a system suitability or retention time marker, leveraging its unique combination of thiazole and thiophene substituents to assess chromatographic resolution from other in-class compounds.

Quote Request

Request a Quote for N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.